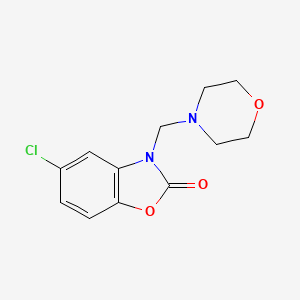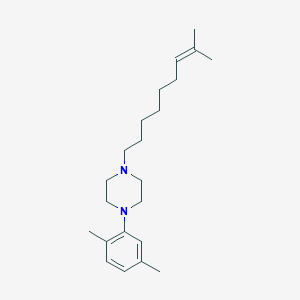![molecular formula C19H18ClN3O4S B5016395 2-chloro-N-[4-(cyanomethyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5016395.png)
2-chloro-N-[4-(cyanomethyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(cyanomethyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as TAK-659 and is known for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have potent inhibitory effects on several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases play a crucial role in the regulation of immune responses, and their dysregulation has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
TAK-659 exerts its therapeutic effects by inhibiting the activity of BTK, ITK, and TAK. BTK is a key regulator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. ITK is involved in the activation of T-cells, and its inhibition has been shown to be effective in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. TAK is involved in the activation of T-cells and natural killer cells, and its inhibition has been shown to be effective in the treatment of various cancers.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on the activity of BTK, ITK, and TAK. This leads to the suppression of immune responses, which can be beneficial in the treatment of various diseases. TAK-659 has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of autoimmune disorders. In addition, TAK-659 has been shown to have antiproliferative effects on cancer cells, which can be beneficial in the treatment of various cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TAK-659 in lab experiments include its potent inhibitory effects on BTK, ITK, and TAK, its anti-inflammatory effects, and its antiproliferative effects on cancer cells. However, the limitations of using TAK-659 in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of TAK-659. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, future studies can focus on developing new analogs of TAK-659 with improved pharmacokinetic properties and reduced toxicity.
Métodos De Síntesis
TAK-659 can be synthesized through a multistep process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-(cyanomethyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with morpholine and sulfuryl chloride to yield TAK-659. The synthesis method of TAK-659 has been optimized to ensure high yield and purity of the final product.
Propiedades
IUPAC Name |
2-chloro-N-[4-(cyanomethyl)phenyl]-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c20-18-6-5-16(28(25,26)23-9-11-27-12-10-23)13-17(18)19(24)22-15-3-1-14(2-4-15)7-8-21/h1-6,13H,7,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHQGHWBGLKEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5016314.png)
![3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5016325.png)
![2-[({[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzamide](/img/structure/B5016331.png)
![4-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B5016339.png)
![1-[6-(allyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5016344.png)
![2-methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5016358.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5016365.png)
![diethyl 2-[(1-azepanylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5016388.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5016397.png)
![N-{[(2-methoxyethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5016400.png)
![1,4-diacetyl-3,6-dibenzyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5016409.png)
![ethyl (6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B5016416.png)

